Superior DHPS Inhibitory Potency of 5-Methoxy-Containing Derivative vs. Benchmark Inhibitor GC7
A derivative of 5-Methoxy-2-phenylpyrimidine, specifically compound 8m (5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine), demonstrated a 3,571-fold improvement in DHPS inhibitory potency compared to the benchmark inhibitor GC7. The IC50 of 8m was 0.014 μM, while GC7 exhibited an IC50 of 50 μM [1]. This dramatic increase in potency is directly attributable to the 5-methoxy substitution pattern, which facilitates binding to an allosteric site on DHPS.
| Evidence Dimension | Inhibitory potency against deoxyhypusine synthase (DHPS) |
|---|---|
| Target Compound Data | IC50 = 0.014 μM (Compound 8m, a 5-methoxy-2-phenylpyrimidine derivative) |
| Comparator Or Baseline | GC7 (benchmark DHPS inhibitor): IC50 = 50 μM |
| Quantified Difference | 3,571-fold lower IC50 (higher potency) |
| Conditions | Enzymatic assay using purified DHPS; molecular docking and molecular dynamics simulations validated binding to the allosteric site [1]. |
Why This Matters
This data demonstrates that the 5-methoxy-2-phenylpyrimidine scaffold enables access to a novel allosteric binding mode on DHPS, a critical target in melanoma, resulting in a potency increase of over three orders of magnitude compared to a known tool compound, directly impacting lead optimization decisions for DHPS-targeted therapeutics.
- [1] Liu, K. L., Li, X. Y., Wang, D. P., Xue, W. H., Qian, X. H., Li, Y. H., ... & Meng, F. H. (2021). Novel Allosteric Inhibitors of Deoxyhypusine Synthase against Malignant Melanoma: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(18), 13758-13775. View Source
